

Spectroscopic Data of p-Chlorophenyltrimethylsilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *p*-Chlorophenyltrimethylsilane

Cat. No.: B1581879

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Introduction

p-Chlorophenyltrimethylsilane is an organosilicon compound of significant interest in organic synthesis and materials science. Its utility as a versatile intermediate stems from the combined reactivity of the trimethylsilyl group and the functional handle provided by the chloro-substituted aromatic ring. A thorough understanding of its molecular structure is paramount for its effective application, and this is robustly achieved through the synergistic use of modern spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **p-chlorophenyltrimethylsilane**, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, to construct a comprehensive spectroscopic profile of this important molecule.

Molecular Structure

To provide a visual reference for the subsequent spectroscopic analysis, the molecular structure of **p-chlorophenyltrimethylsilane** is presented below.

Caption: Molecular structure of **p-chlorophenyltrimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.^[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise electronic environment and connectivity of atoms can be elucidated.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:** A solution of **p-chlorophenyltrimethylsilane** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup:** The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H NMR).
- ^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a high-quality spectrum, 8 to 16 scans are typically co-added.
- ^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the low natural abundance of ^{13}C , a larger number of scans (typically several hundred to thousands) is required. A relaxation delay of 2-5 seconds is used.
- Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Aromatic (H-2, H-6)
~7.28	Doublet	2H	Aromatic (H-3, H-5)
~0.25	Singlet	9H	-Si(CH ₃) ₃

Interpretation of ^1H NMR Spectrum:

The ^1H NMR spectrum of **p-chlorophenyltrimethylsilane** is expected to show three distinct signals. The downfield region (δ 7.0-8.0 ppm) is characteristic of aromatic protons. Due to the para-substitution pattern, the aromatic protons are chemically non-equivalent and appear as two doublets. The protons ortho to the trimethylsilyl group (H-2 and H-6) are expected to be slightly deshielded compared to the protons meta to the trimethylsilyl group (H-3 and H-5) due to the electron-withdrawing nature of the chlorine atom and the anisotropic effect of the aromatic ring. The integration of these signals would confirm the presence of two protons for each doublet.

The most upfield signal, a sharp singlet at approximately 0.25 ppm, is characteristic of the nine equivalent protons of the trimethylsilyl ($-\text{Si}(\text{CH}_3)_3$) group. The singlet nature of this peak is due to the absence of adjacent protons to couple with. The high electron density around the silicon atom results in significant shielding, causing the signal to appear at a very low chemical shift.

^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~139.5	Aromatic (C-4)
~138.0	Aromatic (C-1)
~134.0	Aromatic (C-2, C-6)
~128.5	Aromatic (C-3, C-5)
~ -1.0	$-\text{Si}(\text{CH}_3)_3$

Interpretation of ^{13}C NMR Spectrum:

The proton-decoupled ^{13}C NMR spectrum of **p-chlorophenyltrimethylsilane** is anticipated to display five signals, corresponding to the five distinct carbon environments in the molecule. The aromatic region (δ 120-140 ppm) will show four signals. The carbon atom bearing the chlorine (C-4) and the carbon atom attached to the silicon (C-1) are quaternary and will appear as singlets with lower intensity. The chemical shift of C-4 will be influenced by the electronegativity of the chlorine atom. The protonated aromatic carbons will appear as more intense signals. Due to symmetry, the ortho carbons (C-2 and C-6) are equivalent, as are the meta carbons (C-3 and C-5).

The carbon atoms of the trimethylsilyl group are highly shielded and will appear as a single signal at a very high field (around -1.0 ppm). This characteristic upfield shift is a hallmark of silicon-bound methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** A small drop of liquid **p-chlorophenyltrimethylsilane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the solvent is first collected. Then, the sample spectrum is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-3050	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (aliphatic, -CH ₃)
~1590, ~1480	Medium	C=C stretch (aromatic ring)
~1250	Strong	Si-CH ₃ symmetric deformation (umbrella mode)
~1100	Strong	C-Cl stretch
~840-810	Strong	p-disubstituted benzene C-H out-of-plane bend
~700	Strong	Si-C stretch

Interpretation of IR Spectrum:

The IR spectrum of **p-chlorophenyltrimethylsilane** displays several characteristic absorption bands that confirm its structure. The presence of the aromatic ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption band in the 840-810 cm⁻¹ range is highly diagnostic of a 1,4- (or para-) disubstituted benzene ring.

The trimethylsilyl group gives rise to a very strong and characteristic absorption at approximately 1250 cm⁻¹, which is attributed to the symmetric deformation (umbrella mode) of the Si-CH₃ bonds. The Si-C stretching vibration is typically observed around 700 cm⁻¹. The aliphatic C-H stretching of the methyl groups is seen in the 2960-2850 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of **p-chlorophenyltrimethylsilane** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z .

Predicted Mass Spectrum Data

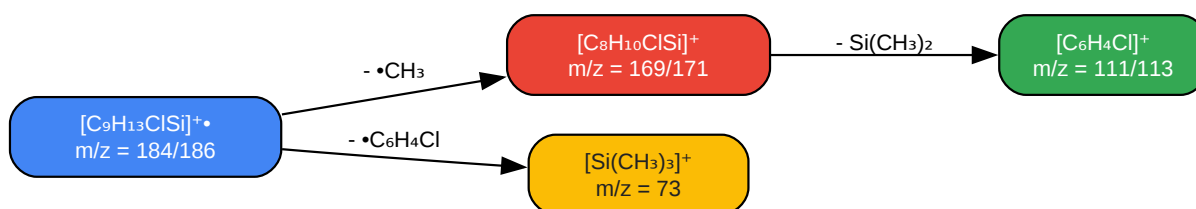
m/z	Relative Abundance	Assignment
184	Moderate	$[M]^{+\bullet}$ (Molecular ion, ^{35}Cl isotope)
186	$\sim 1/3$ of $M^{+\bullet}$	$[M+2]^{+\bullet}$ (Molecular ion, ^{37}Cl isotope)
169	High	$[M - \text{CH}_3]^+$ (Loss of a methyl radical)
133	Low	$[M - \text{CH}_3 - \text{HCl}]^+$
111	Low	$[\text{C}_6\text{H}_4\text{Cl}]^+$ (Chlorophenyl cation)
73	High	$[\text{Si}(\text{CH}_3)_3]^+$ (Trimethylsilyl cation)

Interpretation of Mass Spectrum:

The mass spectrum of **p-chlorophenyltrimethylsilane** will provide valuable structural information. The molecular ion peak ($[M]^{+\bullet}$) is expected at m/z 184, corresponding to the

molecule containing the ^{35}Cl isotope. A smaller peak at m/z 186, with approximately one-third the intensity of the m/z 184 peak, will be observed due to the natural abundance of the ^{37}Cl isotope. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

The most prominent fragmentation pathway is the loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion to form a stable benzylic-type cation at m/z 169. This is often the base peak in the spectrum. Further fragmentation can occur, such as the loss of HCl from the $[\text{M} - \text{CH}_3]^+$ fragment. Another characteristic fragment is the trimethylsilyl cation, $[\text{Si}(\text{CH}_3)_3]^+$, at m/z 73, which is a very stable and commonly observed ion in the mass spectra of trimethylsilyl compounds. The presence of a peak at m/z 111 would correspond to the chlorophenyl cation.



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